![molecular formula C32H30N6O5S2 B2610326 N-((4-benzyl-5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide CAS No. 361149-29-3](/img/structure/B2610326.png)
N-((4-benzyl-5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
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Description
N-((4-benzyl-5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C32H30N6O5S2 and its molecular weight is 642.75. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
One study focuses on the synthesis and crystal structure analysis of a related compound, showcasing the detailed process of its formation and the crystallographic characteristics that could be analogous to the compound . The method involved a specific reaction sequence leading to the desired product, with its structure confirmed via X-ray diffraction studies, highlighting the compound's potential as a scaffold for further chemical modification and investigation in pharmaceutical research (Prabhuswamy et al., 2016).
Antibacterial Activity
Another line of research has examined derivatives of similar compounds for their antimicrobial properties. A study described the design, synthesis, and qualitative structure-activity relationship (QSAR) studies of novel compounds with significant antibacterial activity against various bacterial strains. This research indicates the potential of such compounds in developing new antibacterial agents, suggesting that the compound may also possess similar activities that could be explored further (Palkar et al., 2017).
Application in Heterocyclic Synthesis
Further research explores the utility of related compounds in the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. For instance, the creation of thiophene derivatives through specific synthetic pathways demonstrates the versatility of such compounds as precursors in the synthesis of pharmacologically relevant molecules (Mohareb et al., 2004).
properties
IUPAC Name |
N-[[4-benzyl-5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N6O5S2/c1-41-25-12-6-11-22(30(25)42-2)24-17-23(27-14-8-16-44-27)36-38(24)29(39)20-45-32-35-34-28(18-33-31(40)26-13-7-15-43-26)37(32)19-21-9-4-3-5-10-21/h3-16,24H,17-20H2,1-2H3,(H,33,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDXLBPCIWITMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)C5=CC=CO5)C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N6O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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